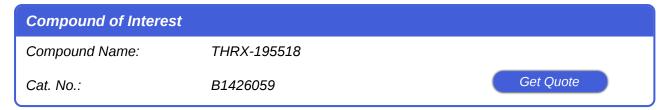


In Vitro Pharmacology of THRX-195518: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

THRX-195518 is the primary and pharmacologically active metabolite of revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Understanding the in vitro pharmacological profile of **THRX-195518** is crucial for a comprehensive assessment of the clinical pharmacology of revefenacin, as the metabolite contributes to the overall systemic exposure. This technical guide provides a detailed overview of the in vitro pharmacology of **THRX-195518**, focusing on its interaction with muscarinic receptors.

Receptor Binding Profile

THRX-195518 exhibits affinity for all five human muscarinic acetylcholine receptor subtypes (M1-M5). Its binding affinity has been characterized as being 3- to 10-fold lower than that of its parent compound, revefenacin.[1]

Quantitative Binding Affinity Data

A comprehensive radioligand competition binding assay was conducted to determine the binding profile of **THRX-195518** at the five human muscarinic receptor subtypes.[1] While the specific equilibrium dissociation constants (Ki) for **THRX-195518** at each receptor subtype are not publicly available, the relative binding affinity compared to revefenacin has been reported.



For the M3 receptor, **THRX-195518** has a 10-fold lower binding affinity than revefenacin.[2][3] [4]

Receptor Subtype	THRX-195518 Binding Affinity (Ki)	Relative Affinity vs. Revefenacin
M1	Data not publicly available	3- to 10-fold lower
M2	Data not publicly available	3- to 10-fold lower
M3	Data not publicly available	10-fold lower[2][3][4]
M4	Data not publicly available	3- to 10-fold lower
M5	Data not publicly available	3- to 10-fold lower

Functional Activity

In vitro functional assays have confirmed that **THRX-195518** acts as a muscarinic receptor antagonist. The U.S. Food and Drug Administration (FDA) has concluded that **THRX-195518** is an active metabolite that could contribute to the systemic antimuscarinic pharmacodynamic activity of revefenacin.

Experimental Protocols

Detailed experimental protocols for the specific in vitro studies on **THRX-195518** are not publicly available. However, based on standard methodologies for characterizing muscarinic receptor ligands, the following protocols are representative of the likely experimental designs employed.

Radioligand Binding Assay (Competition)

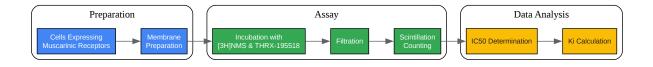
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of **THRX-195518** for the five human muscarinic receptor subtypes (M1-M5).

Methodology:



- Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
- Binding Reaction: In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of the radiolabeled muscarinic antagonist, [3H]-N-methylscopolamine ([3H]NMS), and varying concentrations of the unlabeled test compound (**THRX-195518**).
- Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
- Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

Functional Antagonism Assay (e.g., Calcium Mobilization)

This assay measures the ability of a compound to inhibit the functional response induced by a known agonist, such as a change in intracellular calcium concentration.



Objective: To determine the functional potency of **THRX-195518** as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

- Cell Culture and Dye Loading: Cells expressing the target muscarinic receptor are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (THRX-195518).
- Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptors.
- Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
- Data Analysis: The data are analyzed to determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50).



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Calcium Mobilization Assay Workflow

Signaling Pathways

THRX-195518, as a muscarinic antagonist, competitively binds to muscarinic receptors and blocks the binding of the endogenous agonist, acetylcholine. This prevents the activation of downstream signaling pathways.

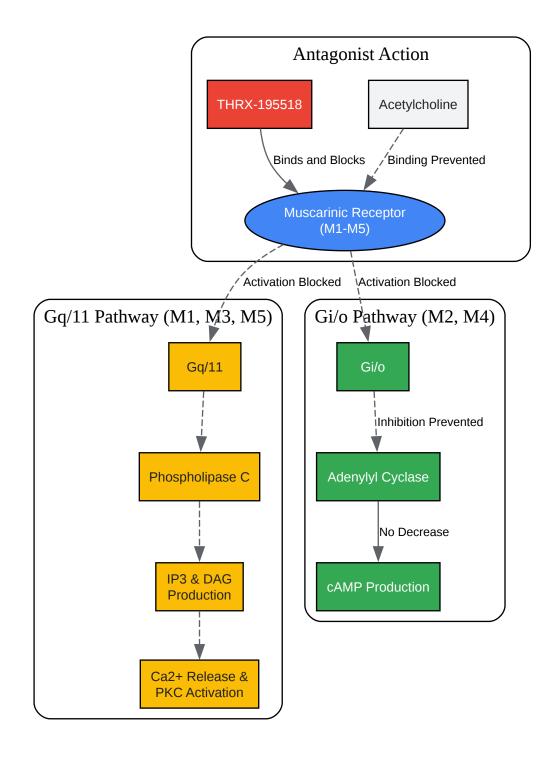






- Gq/11-Coupled Receptors (M1, M3, M5): By blocking these receptors, THRX-195518
 prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol
 trisphosphate (IP3) and diacylglycerol (DAG). This leads to a prevention of the release of
 intracellular calcium and the activation of protein kinase C (PKC).
- Gi/o-Coupled Receptors (M2, M4): Antagonism of these receptors by **THRX-195518** prevents the inhibition of adenylyl cyclase, thus blocking the decrease in cyclic AMP (cAMP) levels that would normally be induced by an agonist.





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Muscarinic Antagonist Signaling Pathway

Conclusion



THRX-195518 is an active metabolite of revefenacin and a competitive antagonist of all five human muscarinic receptor subtypes. Its in vitro binding affinity is moderately lower than that of its parent compound. This pharmacological profile suggests that while revefenacin is the primary contributor to the therapeutic effect in the lungs, **THRX-195518** may contribute to the systemic antimuscarinic effects observed. Further disclosure of quantitative binding and functional data would allow for a more precise characterization of its pharmacological profile.

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